molecular formula C21H19N3O2S B6137166 3-(4-METHOXYBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA

3-(4-METHOXYBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA

Cat. No.: B6137166
M. Wt: 377.5 g/mol
InChI Key: WSWRRQUIVIITIH-UHFFFAOYSA-N
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Description

3-(4-METHOXYBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA is a complex organic compound that features a thiourea group, a methoxybenzoyl group, and a pyridinylmethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxybenzoyl chloride and 4-(pyridin-4-ylmethyl)aniline. These intermediates are then reacted with thiourea under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(4-METHOXYBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHOXYBENZOYL)-1-{4-[(PYRIDIN-3-YL)METHYL]PHENYL}THIOUREA
  • 3-(4-METHOXYBENZOYL)-1-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}THIOUREA

Uniqueness

3-(4-METHOXYBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group and the pyridinylmethylphenyl moiety can enhance its binding affinity and selectivity compared to similar compounds .

Properties

IUPAC Name

4-methoxy-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-26-19-8-4-17(5-9-19)20(25)24-21(27)23-18-6-2-15(3-7-18)14-16-10-12-22-13-11-16/h2-13H,14H2,1H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWRRQUIVIITIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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